molecular formula C4H6O B1253755 2-Methylene-oxetane CAS No. 32869-14-0

2-Methylene-oxetane

Cat. No.: B1253755
CAS No.: 32869-14-0
M. Wt: 70.09 g/mol
InChI Key: JMVVGKJWOLWVAU-UHFFFAOYSA-N
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Description

2-Methylene-oxetane is a four-membered heterocyclic compound containing an oxygen atom and a methylene group attached to the oxetane ring. This compound is known for its significant ring strain and unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylene-oxetane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound often involves the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific methods may vary depending on the desired scale and application .

Chemical Reactions Analysis

2-Methylene-oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methylene-oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects .

Comparison with Similar Compounds

2-Methylene-oxetane can be compared with other oxetane derivatives and small aliphatic cyclic ethers:

Uniqueness: this compound is unique due to its combination of ring strain and the presence of a methylene group, which imparts distinct reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

2-methylideneoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-4-2-3-5-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVVGKJWOLWVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480667
Record name 2-methylene-oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32869-14-0
Record name 2-methylene-oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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